molecular formula C24H26N4O4 B10996928 N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10996928
M. Wt: 434.5 g/mol
InChI Key: QMPBHLBUAUDERS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide belongs to the class of indole derivatives. These compounds exhibit diverse biological properties, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Chemical Reactions Analysis

The compound likely undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these transformations remain an active area of study. The major products formed from these reactions contribute to the compound’s biological activity and structural diversity.

Scientific Research Applications

Researchers have explored the applications of N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide in several fields:

    Chemistry: Its unique structure makes it a valuable synthetic target and a source of inspiration for other complex natural product syntheses.

    Biology: Investigating its interactions with biological targets sheds light on potential therapeutic applications.

    Medicine: Preliminary studies suggest its potential as an anticancer agent or for other disease treatments.

    Industry: Its structural features may find applications in materials science or drug development.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, further research could highlight its uniqueness and provide a comparative analysis.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C24H26N4O4/c1-15(29)25-16-3-5-17(6-4-16)26-23(30)9-10-24(31)28-12-11-22-20(14-28)19-13-18(32-2)7-8-21(19)27-22/h3-8,13,27H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

QMPBHLBUAUDERS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC

Origin of Product

United States

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